molecular formula C13H9NO6S B587153 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-18-6

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Número de catálogo: B587153
Número CAS: 88373-18-6
Peso molecular: 307.276
Clave InChI: YINRFPLPYWZUBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H9NO6S and its molecular weight is 307.276. The purity is usually 95%.
BenchChem offers high-quality 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-4-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-8-4-1-2-5-9(8)19-10-6-3-7-11(12(10)14-13)20-21(16,17)18/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINRFPLPYWZUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858408
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-18-6
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical & Analytical Profile of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 88373-18-6), the primary Phase II metabolite of the riot control agent CR gas (dibenz[b,f][1,4]oxazepine). While the parent compound CR is a highly lipophilic lachrymator designed for volatility and sensory irritation, this sulfated metabolite represents the body's detoxification effort to render the xenobiotic polar and water-soluble for renal excretion.

Understanding this specific metabolite is critical for:

  • Forensic Toxicology: Confirming CR exposure in biological samples (urine/blood) long after the volatile parent compound has dissipated.

  • Environmental Fate: Monitoring degradation products in wastewater post-deployment.

  • Drug Metabolism: Studying the regioselectivity of cytochrome P450 oxidation on the dibenzoxazepine scaffold.

Part 1: Molecular Architecture & Identification

The molecule retains the tricyclic dibenzoxazepine core but undergoes two critical metabolic transformations: oxidation of the central ring to a lactam (11-one) and O-sulfonation at the 9-position.

AttributeDetail
Systematic Name 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Common Designation CR-Lactam-9-O-Sulfate
CAS Registry Number 88373-18-6
Molecular Formula C₁₃H₉NO₆S
Molecular Weight 307.28 g/mol
SMILES C1=CC=C2C(=C1)OC3=C(C=C(C=C3)OS(=O)(=O)O)NC2=O

Part 2: Physicochemical Profile

The sulfation of the 9-hydroxy precursor drastically alters the physicochemical landscape of the molecule, shifting it from a membrane-permeable irritant to a highly soluble excretory product.

Comparative Properties: Parent (CR) vs. Metabolite
PropertyParent: CR GasMetabolite: 9-Sulfooxy-CR-LactamMechanistic Implication
State (STP) Solid (MP: 73°C)Solid (Decomposes >200°C)Ionic interactions in the sulfate crystal lattice raise the melting point significantly.
LogP (Oct/Water) ~2.6 (Lipophilic)< 0.5 (Hydrophilic)The anionic sulfate headgroup dominates the lipophilic tricyclic core, preventing tissue accumulation.
Water Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Critical for renal clearance; the metabolite partitions into urine.
Acidity (pKa) Neutral< 1.0 (Sulfate group)The sulfate moiety is fully ionized at physiological pH (7.4), existing as the anion

.
UV Absorbance λmax ~230, 290 nmλmax ~235, 295 nmThe lactam carbonyl introduces a bathochromic shift compared to the imine parent.
Stability & Handling[12]
  • Hydrolytic Stability: The aryl sulfate ester bond is susceptible to hydrolysis in strong acidic conditions (pH < 2) or in the presence of sulfatase enzymes (e.g., Helix pomatia sulfatase used in deconjugation assays).

  • Thermal Stability: Stable at room temperature; however, as a zwitterionic/ionic solid, it should be stored desicated at -20°C to prevent hygroscopic degradation.

Part 3: Metabolic Origin & Synthetic Standards

To validate analytical methods, researchers often require high-purity standards. Since isolation from biological matrices yields low quantities, chemical synthesis is preferred.

Metabolic Pathway (In Vivo)

Upon inhalation or dermal contact, CR undergoes a biphasic metabolism:

  • Phase I (Oxidation): Cytosolic oxidases or CYP450s convert the imine to a lactam (CR-Lactam) and hydroxylate the aromatic ring at positions 7 or 9.

  • Phase II (Conjugation): Sulfotransferases (SULTs) transfer a sulfate group from PAPS to the hydroxyl group, forming the target metabolite.

Chemical Synthesis Protocol (For Reference Standards)

Objective: Synthesize 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one from 9-hydroxy-CR-lactam.

Reagents:

  • Precursor: 9-Hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (Synthesized via condensation of 2-amino-4-hydroxyphenol and 2-chlorobenzoyl chloride).

  • Sulfating Agent: Sulfur trioxide pyridine complex (Py·SO₃).

  • Solvent: Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (227 mg) of the 9-hydroxy precursor in 5 mL anhydrous DMF under nitrogen atmosphere.

  • Sulfation: Add 2.0 eq of Py·SO₃ complex. Heat the mixture to 50°C for 4 hours.

    • Why: The pyridine complex acts as a mild sulfating agent that avoids ring sulfonation, targeting the phenolic oxygen specifically.

  • Quenching: Cool to room temperature and quench with 1 mL saturated NaHCO₃ solution.

  • Purification: Evaporate DMF under reduced pressure. The residue is purified via C18 Preparative HPLC (Water/Methanol gradient) to remove excess pyridine and salts.

  • Validation: Verify the product via MS (m/z 306 [M-H]-) and ¹H-NMR (downfield shift of protons adjacent to the sulfate ester).

Visualization: Metabolic & Synthetic Logic

MetabolicPathway CR CR Gas (Parent) Lactam CR-Lactam (Intermediate) CR->Lactam Oxidation (C=N to C=O) Hydroxy 9-Hydroxy-CR-Lactam (Phase I) Lactam->Hydroxy CYP450 Hydroxylation Sulfate 9-(Sulfooxy)-CR-Lactam (Target Metabolite) Hydroxy->Sulfate SULT / PAPS (Phase II Sulfation)

Figure 1: Biotransformation pathway of CR gas to its terminal sulfated metabolite.

Part 4: Analytical Characterization (LC-MS/MS)

The definitive identification of this metabolite relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to the acidic sulfate group, Negative Electrospray Ionization (ESI-) is the mandatory mode of detection.

Mass Spectrometry Parameters
  • Ionization Source: ESI Negative Mode.

  • Precursor Ion: m/z 306.0

    
    
    
  • Key Fragment (Quantifier): m/z 226.0

    
    
    
    • Mechanism:[2][3] The most energetically favorable fragmentation is the neutral loss of sulfur trioxide (80 Da), regenerating the phenolate anion of the precursor.

  • Secondary Fragment (Qualifier): m/z 198.0 (Loss of CO from the lactam ring).

Chromatographic Protocol

Objective: Separate the polar sulfate metabolite from the lipophilic parent and other isomeric hydroxyl-metabolites.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Retention Time Metabolite elutes early (~2-3 min) compared to Parent (~6-7 min).

Note on Mobile Phase: Avoid acidic modifiers like Formic Acid in high concentrations, as they can suppress the ionization of the sulfate group in negative mode. Ammonium acetate provides optimal buffering for the formation of stable


 ions.
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (Weak Anion Exchange - WAX) Sample->SPE Clean-up LC UHPLC Separation (C18 Column, Gradient) SPE->LC Inject ESI ESI Source (-) (Negative Mode) LC->ESI Elute Q1 Q1 Filter Select m/z 306.0 ESI->Q1 Ionize CID Collision Cell (Loss of SO3) Q1->CID Fragment Q3 Q3 Filter Select m/z 226.0 CID->Q3 Detect

Figure 2: Targeted LC-MS/MS workflow for the isolation and quantification of the sulfate metabolite.

References

  • Bide, R. W., et al. (1984). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat, rhesus monkey and guinea-pig. Xenobiotica. Link

  • Santa Cruz Biotechnology. 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Product Data Sheet.[4]Link[4]

  • Harrison, J. M., et al. (1978). The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation.[5] Experientia. Link

  • PubChem Database. Dibenz[b,f][1,4]oxazepine (CR Gas) Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. LC-MS Metabolomics Analysis: Separation and Ionization Strategies.Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one Reference Standards

Application Notes and Protocols for the Synthesis of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one Reference Standards

Introduction: The Critical Role of Reference Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is paramount.[1][2] These standards are the benchmarks against which new drug substances and products are evaluated, ensuring their identity, strength, quality, and purity.[3] 9-(Sulfooxy)dibenz[b,f][4][5]oxazepin-11(10H)-one is a potential metabolite or derivative of compounds based on the dibenz[b,f][4][5]oxazepine scaffold, a core structure in various psychoactive drugs. As such, a reliable synthetic protocol for its reference standard is essential for metabolic studies, impurity profiling, and quality control in drug manufacturing.

This document provides a comprehensive guide to the synthesis, purification, and characterization of 9-(Sulfooxy)dibenz[b,f][4][5]oxazepin-11(10H)-one. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for producing this critical reference material.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of 9-(Sulfooxy)dibenz[b,f][4][5]oxazepin-11(10H)-one is approached via a logical two-step sequence. The first part of the synthesis focuses on the construction of the core heterocyclic system with a hydroxyl group at the 9-position. The second part details the sulfation of this hydroxylated precursor.

Part 1: Synthesis of the Hydroxylated Precursor, 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

The construction of the dibenz[b,f][4][5]oxazepin-11(10H)-one core is a well-established process in medicinal chemistry.[5][6] Our proposed route to the 9-hydroxy derivative involves the condensation of 2-aminophenol with a suitably substituted benzoic acid derivative, followed by cyclization.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathwaycluster_0Part 1: Precursor Synthesiscluster_1Part 2: SulfationA2-AminophenolCIntermediate AmideA->CCondensationB2-Chloro-5-hydroxybenzoic acidB->CD9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-oneC->DIntramolecular CyclizationF9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-oneD->FSulfationESulfur Trioxide Pyridine ComplexE->F

Caption: Proposed two-part synthesis of the target compound.

Part 2: Sulfation of the Phenolic Precursor

The introduction of the sulfooxy group is achieved through the reaction of the 9-hydroxy precursor with a suitable sulfating agent. The sulfur trioxide pyridine complex (SO₃·py) is a mild and effective reagent for the sulfation of phenols and alcohols, minimizing the formation of by-products.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 9-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

Materials:

  • 2-Aminophenol

  • 2-Chloro-5-hydroxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Anhydrous pyridine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and 2-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous pyridine. Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold 1M HCl. The precipitate formed is collected by filtration, washed with water, and dried.

  • Cyclization: The crude amide intermediate is added to polyphosphoric acid at 120-140°C and stirred for 2-3 hours.

  • Purification: The reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane gradient) to yield pure 9-hydroxydibenz[b,f][4][5]oxazepin-11(10H)-one.

Protocol 2: Synthesis of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

Materials:

  • 9-Hydroxydibenz[b,f][4][5]oxazepin-11(10H)-one

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Dissolve 9-hydroxydibenz[b,f][4][5]oxazepin-11(10H)-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfation: Add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise to the solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography to yield the final product.

Characterization and Data

The synthesized reference standard must be thoroughly characterized to confirm its identity and purity.[3][9]

Table 1: Analytical Characterization Data

AnalysisExpected Results for 9-(Sulfooxy)dibenz[b,f][4][5]oxazepin-11(10H)-one
Appearance White to off-white solid
¹H NMR Aromatic protons shifted downfield compared to the precursor. The absence of the phenolic -OH proton signal.
¹³C NMR Carbon bearing the sulfooxy group will show a characteristic shift.
Mass Spec (HRMS) Calculated m/z for C₁₃H₉NO₆S should be confirmed.
HPLC Purity ≥ 98%
FT-IR (cm⁻¹) Characteristic peaks for S=O and S-O stretching.

Diagram 2: Characterization Workflow

Characterization_WorkflowStartSynthesized CompoundNMRNMR Spectroscopy (¹H, ¹³C)- Structural ElucidationStart->NMRMSMass Spectrometry (HRMS)- Molecular Formula ConfirmationStart->MSHPLCHPLC Analysis- Purity AssessmentStart->HPLCFTIRFT-IR Spectroscopy- Functional Group IdentificationStart->FTIREndQualified Reference StandardNMR->EndMS->EndHPLC->EndFTIR->End

Caption: Analytical workflow for reference standard qualification.

Stability and Storage

The stability of the reference standard is a critical parameter that must be evaluated according to ICH guidelines.[4][10][11]

Protocol 3: Stability Testing

  • Long-Term Stability: Store the reference standard at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: Store the reference standard at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term and 0, 1, 3, 6 months for accelerated), analyze the sample for purity (by HPLC) and degradation products.

Storage Recommendations:

The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature. For long-term storage, refrigeration (2-8°C) is recommended.

Conclusion

This application note provides a detailed and scientifically grounded approach to the synthesis of 9-(Sulfooxy)dibenz[b,f][4][5]oxazepin-11(10H)-one as a reference standard. By following these protocols, researchers and drug development professionals can confidently produce and characterize this important molecule, ensuring the accuracy and reliability of their analytical data. The principles of chemical synthesis, purification, and characterization outlined here are fundamental to the broader field of pharmaceutical sciences.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. Available at: [Link]

  • ResearchGate. (2025, August 9). Synthesis of dibenzo[b,f][4][5]oxazepin-11(10H)-one and pyrido[2,3-b][4][5]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Available at: [Link]

  • Martinkova, M., et al. (2020). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 25(1), 134. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Scribd. ICH Guidelines for Stability Testing. Available at: [Link]

  • PharmaCompass. Reference Standard | Secondary & Primary Standards | CMO. Available at: [Link]

  • Kolarikova, V., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. Available at: [Link]

  • Ho, K. K., & Mcmurry, J. E. (1968). Preparation of sulfate esters. Reactions of various alcohols, phenols, amines, mercaptans, and oximes with sulfuric acid and dicyclohexylcarbodiimide. Journal of the American Chemical Society, 90(13), 3584-3585. Available at: [Link]

  • Google Patents. US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide.
  • ResearchGate. Chemical sulfation using SO3·pyridine in pyridine. Available at: [Link]

  • Riches, A. G., et al. (2018). Structural reassignment of a dibenz[b,f][4][5]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 71(10), 759-766. Available at: [Link]

  • Al-Horani, R. A., & Desai, U. R. (2014). Chemical approaches to the sulfation of small molecules: current progress and future directions. Future Medicinal Chemistry, 6(16), 1837-1855. Available at: [Link]

Application Note: High-Sensitivity LC-MS/MS Quantitation of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Matrix: Human Urine Application: Forensic Toxicology, Chemical Defense (CR Gas Exposure Verification) Methodology: Solid Phase Extraction (WAX) coupled with Negative Mode ESI LC-MS/MS.

This protocol details the method development and validation for the quantitation of the 9-sulfate conjugate of the CR gas lactam metabolite. As a primary urinary biomarker for exposure to the riot control agent dibenz[b,f][1,4]oxazepine (CR), this analyte presents specific challenges: isobaric interference from 7- and 4- isomers, high polarity, and potential for in-source hydrolysis. This guide prioritizes isomer resolution and sulfate stability .

Scientific Background & Metabolic Context[1][2][3][4][5]

The Target Analyte

The target analyte is a Phase II metabolite of CR Gas (dibenz[b,f][1,4]oxazepine). Unlike the parent compound, which is lipophilic and rapidly metabolized, the sulfate conjugate is water-soluble and excreted in urine, making it the retrospective marker of choice for exposure confirmation.

Metabolic Pathway

Upon inhalation or cutaneous absorption, CR gas undergoes rapid oxidation to its lactam form, followed by ring hydroxylation (primarily at positions 7 and 9) and subsequent sulfation.

MetabolicPathway CR Dibenz[b,f][1,4]oxazepine (CR Gas) Lactam Dibenz[b,f][1,4]oxazepin-11(10H)-one (Lactam Core) CR->Lactam Oxidation (C11) OH_Lactam 9-Hydroxy-Lactam (Phase I) Lactam->OH_Lactam Hydroxylation (C9) Isomers 7- & 4- Isomers (Co-occurring Metabolites) Lactam->Isomers Hydroxylation (C7, C4) Target 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (Target Analyte) OH_Lactam->Target Sulfation (SULTs)

Figure 1: Metabolic pathway of CR gas leading to the target urinary biomarker.

Method Development Logic

Ionization Strategy: Negative vs. Positive Mode

While the lactam core contains a nitrogen atom, suggesting Positive ESI ([M+H]+), the sulfate group strongly drives ionization in Negative ESI ([M-H]-) .

  • Decision: Use Negative ESI .

  • Reasoning: Sulfate conjugates yield a characteristic product ion at m/z 80 (SO₃⁻) or a neutral loss of 80 Da ([M-H-SO₃]⁻). Negative mode minimizes background noise from endogenous urinary amines and provides higher sensitivity for this specific acidic moiety.

Chromatographic Separation (Critical)

The 9-isomer co-exists with the 7- and 4- isomers. These are isobaric (same mass). Mass spectrometry alone cannot distinguish them.

  • Column Choice: A standard C18 column may struggle to resolve these positional isomers.

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These phases offer enhanced pi-pi interactions, providing superior selectivity for separating positional isomers of aromatic compounds compared to C18.

Sample Preparation
  • Challenge: Urine contains high salt and organic content. Sulfates are highly polar.

  • Solution: Mixed-Mode Weak Anion Exchange (WAX) SPE.

  • Mechanism: The WAX sorbent retains the acidic sulfate (pKa < 2) while allowing neutral and basic interferences to be washed away.

Experimental Protocol

Materials & Reagents
  • Standards: 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (Custom synthesis often required or purified from exposed rat urine).

  • Internal Standard (IS): 9-hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one-d3 sulfate (or analog if unavailable).

  • SPE Cartridges: Oasis WAX or Strata-X-AW (30 mg/1 mL).

  • Mobile Phases:

    • A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: Avoid acidic mobile phases (formic acid) which suppress ionization in negative mode.

    • B: Methanol (LC-MS Grade).

Sample Preparation Workflow (WAX SPE)

SPE_Workflow Step1 Pre-treatment 200 µL Urine + 20 µL IS + 600 µL Formate Buffer (pH 4) Step2 Conditioning 1 mL MeOH -> 1 mL Water Step1->Step2 Step3 Load Sample Gravity or Low Vacuum Step2->Step3 Step4 Wash 1 1 mL 2% Formic Acid (Remove Bases) Step3->Step4 Step5 Wash 2 1 mL Methanol (Remove Neutrals) Step4->Step5 Step6 Elution 2 x 250 µL 5% NH4OH in Methanol Step5->Step6 Step7 Evaporation & Reconstitution Dry N2 @ 40°C -> 100 µL Mobile Phase Step6->Step7

Figure 2: Mixed-Mode Weak Anion Exchange (WAX) extraction protocol for sulfate isolation.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatography:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 5% B

    • 10.0 min: Stop

Mass Spectrometry (ESI Negative):

  • Source Temp: 450°C

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 30 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Type
9-Sulfate (Target) 306.0 226.0 50-25Quantifier (Loss of SO₃)
306.080.050-40Qualifier (SO₃⁻)
IS (d3-Analog) 309.0229.050-25Internal Std

Note: The transition 306->226 corresponds to the loss of the sulfate group, leaving the ionized phenolic oxygen [M-H-80]-. This is often more specific than the generic 80 ion.

Validation & Quality Assurance

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA or EMA bioanalytical guidelines.

Specificity & Isomer Separation
  • Requirement: You must demonstrate baseline separation between the 9-(Sulfooxy) and 7-(Sulfooxy) isomers.

  • Validation: Inject a mixed standard of 7- and 9- isomers. If pure standards are unavailable, use urine from a rat dosed with CR gas (collected 0-24h) which naturally contains both. The 9-isomer typically elutes after the 7-isomer on Biphenyl phases due to steric hindrance differences.

Matrix Effects

Sulfates are subject to ion suppression from urinary salts.

  • Protocol: Compare the slope of a calibration curve in solvent vs. a calibration curve spiked into blank urine extract (Post-Extraction Spike).

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

Stability

Sulfates can hydrolyze back to the phenol if left in acidic solution or high temperatures.

  • Precaution: Reconstitute samples in neutral solvent (pH ~7).

  • Test: Autosampler stability at 10°C for 24 hours.

References

  • Harrison, J. M., et al. (1983). "The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part III. The intermediary metabolites." Xenobiotica, 13(6), 373-381.[1] Link

  • Taylor, A. J., et al. (2008). "The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat, rhesus monkey and guinea-pig. Part I. Metabolism in vivo." Xenobiotica. Link

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Metabolites via Mixed-Mode Sample Preparation." Application Note. Link

  • Agilent Technologies. "Analysis of Sulfonamide Drugs and Metabolites in Water Using Agilent Bond Elut HLB." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one

Technical Support Center: Optimizing Chromatographic Peak Shape for 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

Welcome to the technical support guide for the chromatographic analysis of 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape of this challenging analyte. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development process.

Understanding the Analyte: Key Chromatographic Considerations

9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one (CAS: 88373-18-6) is a polar molecule whose chromatographic behavior is dominated by its sulfooxy (-O-SO₃⁻) functional group.[1][2] This sulfate ester moiety is a strong acid, meaning it will be deprotonated and carry a negative charge across the vast majority of the operational pH range in reversed-phase liquid chromatography (RPLC). This inherent polarity and ionic character are the primary sources of potential peak shape issues.

PropertyValue/DescriptionSource
Chemical Name 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one[2]
CAS Number 88373-18-6[1]
Molecular Formula C₁₃H₉NO₆S[1]
Molecular Weight 307.28 g/mol [1]
Key Functional Group Sulfooxy (Sulfate Ester)N/A
Anticipated pKa Very low (< 2); strongly acidicN/A
Primary Challenge High polarity and anionic nature leading to potential secondary interactions and poor retention in RPLC.N/A

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common peak shape problems encountered during the analysis of 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one.

Q1: My peak for 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one is tailing severely. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that compromises resolution and integration accuracy.[3] For a strongly acidic analyte like this, tailing can arise from several factors.

Causality-Driven Troubleshooting for Peak Tailing
  • Cause A: Secondary Interactions with the Stationary Phase

    • Explanation: Although less common for acids than for bases, secondary interactions can still occur. Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can be ionized at mid-range pH, creating localized negative charges (Si-O⁻). While not interacting directly with the anionic analyte, these sites can disrupt the uniform partitioning process. More significantly, metal impurities within the silica backbone can act as Lewis acids, creating sites for undesirable ionic interactions.[4]

    • Solution Protocol:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). This ensures that residual silanol groups are fully protonated (neutral), minimizing their activity.[5] A pH in this range generally provides stable retention for most ionizable compounds.[5]

      • Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal active silanol sites and metal content.[4] If you are using an older column (e.g., traditional USP L1 packing), switching to a modern equivalent can dramatically improve peak shape.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different base particle, such as one with a polar-embedded group or a hybrid organic/silica particle, can offer alternative selectivity and reduce secondary interactions.[6]

  • Cause B: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-linear partition isotherm and causing peak distortion.[7] While often associated with fronting, mass overload can also cause tailing.[4]

    • Solution Protocol:

      • Perform a Load Study: Systematically reduce the concentration of your sample or the injection volume.

      • Inject a 1:10 and 1:100 dilution of your sample. If the peak shape (as measured by the tailing factor) improves significantly, you are likely overloading the column.[7]

      • Action: Reduce the sample amount injected onto the column to a level that provides a symmetrical peak.

  • Cause C: Physical Column Issues or Extra-Column Dispersion

    • Explanation: A partially blocked inlet frit, a void at the head of the column, or excessive tubing length/diameter between the injector, column, and detector can cause peak broadening and tailing that affects all peaks in the chromatogram.[8][9] If only the analyte peak is tailing, this is less likely to be the primary cause, but it can be a contributing factor.

    • Solution Protocol:

      • Reverse and Flush the Column: If permitted by the manufacturer, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) to dislodge particulates from the inlet frit.[10]

      • Inspect and Replace Guard Column: If using a guard column, it may be contaminated or blocked. Replace it and re-run the analysis.

      • Minimize Tubing Volume: Ensure you are using narrow-bore (e.g., 0.005" I.D.) PEEK tubing cut to the shortest possible lengths to connect system components.[9]

Troubleshooting Workflow for Peak Tailing

GstartPeak Tailing Observedcheck_allDoes it affect all peaks?start->check_allyes_allLikely a physical issue.Check for blocked frit, column void,or extra-column volume.check_all->yes_allYesno_allLikely a chemical issue.Specific to analyte.check_all->no_allNooverloadIs peak shape concentration-dependent?no_all->overloadyes_overloadColumn Overload.Reduce sample concentrationor injection volume.overload->yes_overloadYesno_overloadLikely Secondary Interactions.overload->no_overloadNosolutionOptimize Mobile Phase & Column.1. Lower pH (2.5-3.5).2. Use high-purity, end-capped column.3. Consider ion-pair reagent.no_overload->solution

Caption: A workflow diagram for troubleshooting peak tailing.

Q2: My analyte peak is fronting. What does this mean and how do I fix it?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[11]

Causality-Driven Troubleshooting for Peak Fronting
  • Cause A: Sample Solvent Incompatibility

    • Explanation: This is a very common cause of fronting and peak distortion.[12] If the sample is dissolved in a solvent that is significantly stronger (less polar in RPLC) than the mobile phase, the analyte molecules will not partition correctly onto the stationary phase at the column inlet. Instead, they travel down the column in the strong solvent plug, eluting prematurely and causing a fronting peak.[7][12]

    • Solution Protocol:

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve and dilute your sample in the initial mobile phase.

      • Reduce Solvent Strength: If the analyte is not soluble in the mobile phase, use the weakest possible solvent for dissolution and then dilute with mobile phase. For example, dissolve in a small amount of acetonitrile or methanol and dilute with the aqueous mobile phase buffer.

      • Decrease Injection Volume: Reducing the injection volume minimizes the impact of the strong solvent plug.[13]

  • Cause B: Column Overload (Concentration)

    • Explanation: While mass overload often causes tailing, concentration overload can lead to fronting.[4] This occurs when the sample concentration is so high that it changes the local equilibrium between the mobile and stationary phases.

    • Solution Protocol:

      • Dilute the Sample: As with tailing, inject a 1:10 dilution of your sample. If fronting is reduced, overload is the cause.[14]

      • Action: Operate at a lower sample concentration.

  • Cause C: Column Collapse or Degradation

    • Explanation: Operating a silica-based column outside its recommended pH or temperature range can cause the packed bed to collapse or create channels, leading to uneven flow paths and distorted peaks.[7] This is a catastrophic failure and often results in a sudden and irreversible change in peak shape.[10]

    • Solution Protocol:

      • Verify Operating Conditions: Check the column's documentation for its stable pH and temperature range. Most silica columns are stable between pH 2 and 8.[15]

      • Replace the Column: If column collapse is suspected, the column is likely permanently damaged and must be replaced.[7][9]

Q3: My peak is very broad, but symmetrical. How can I improve its efficiency?

Symmetrical peak broadening indicates a loss of chromatographic efficiency, often due to kinetic factors rather than chemical interactions.

Causality-Driven Troubleshooting for Peak Broadening
  • Cause A: Poor Mass Transfer

    • Explanation: Mass transfer refers to the movement of analyte molecules between the mobile phase and the stationary phase. Slow mass transfer leads to band broadening. This can be exacerbated by using too high a flow rate for the chosen column particle size, or by elevated mobile phase viscosity.

    • Solution Protocol:

      • Optimize Flow Rate: Reduce the flow rate. This gives the analyte more time to equilibrate between the two phases, improving efficiency.[13]

      • Increase Column Temperature: Raising the temperature (e.g., to 35-45 °C) reduces the viscosity of the mobile phase and increases the diffusion rate of the analyte, leading to sharper peaks.[9] Ensure the temperature is within the column's stable range.

      • Switch to Superficially Porous Particles (SPP): Columns packed with SPP or smaller fully porous particles (< 3 µm) offer much higher efficiency and reduced band broadening due to shorter diffusion paths.

  • Cause B: Extra-Column Volume

    • Explanation: As mentioned in the tailing section, any dead volume in the HPLC system outside of the column itself (e.g., tubing, detector flow cell) will contribute to band broadening.[9] This effect is much more pronounced when using high-efficiency, smaller-volume columns.

    • Solution Protocol:

      • System Optimization: Use an HPLC system designed for UHPLC or low-dispersion applications if using small particle columns.

      • Minimize Tubing: Use the shortest, narrowest tubing possible for all connections.

      • Check Flow Cell: Ensure the detector flow cell volume is appropriate for the scale of your column.

Experimental Protocols

Protocol 1: Buffered Mobile Phase Preparation (pH 3.0 Formate Buffer)

This protocol describes the preparation of a common mobile phase for analyzing acidic compounds.

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of formic acid. To make a 10 mM solution, add 0.377 mL of formic acid (99% purity, density 1.22 g/mL) to 950 mL of HPLC-grade water in a 1 L volumetric flask.

    • Adjust the pH to 3.0 by carefully adding a dilute solution of sodium hydroxide or ammonium hydroxide while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the Buffer:

    • Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 90:10 v/v for a starting condition).

    • Ensure the final mobile phase is thoroughly mixed and degassed (e.g., by sparging with helium or sonicating).

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is vital for reproducible results.

  • Initial Flush: Flush the new column with 100% organic modifier (e.g., acetonitrile) for at least 20 column volumes to remove any storage solvents.

  • Introduce Mobile Phase: Gradually introduce the mobile phase by running a gradient from 100% organic to your initial analytical conditions over 10-15 minutes.

  • Equilibrate: Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes. For ionizable analytes, a longer equilibration time is often necessary to ensure the stationary phase surface is fully conditioned.

  • Monitor for Stability: Monitor the baseline and backpressure. A stable baseline and pressure indicate the column is ready for injection. Perform several blank injections (mobile phase only) to confirm the system is clean.[16]

References

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
  • Chromatography Direct. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Forum. (2005, December 20). Fronting, cause and remedy?.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Technology Networks. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Santa Cruz Biotechnology. (n.d.). 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one. Retrieved from

  • ChemicalBook. (n.d.). 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one. Retrieved from

  • Chromatography Online. (2023, October 10). Understanding Reverse Phase Selectivity for Different Compound Classes.

Validation & Comparative

The Hidden Instability: A Guide to Characterizing 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic profiling of dibenzoxazepine antipsychotics (e.g., Loxapine, Amoxapine), the sulfated metabolites represent a critical analytical challenge. Specifically, 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (hereafter referred to as 9-S-DBO ) is a Phase II conjugate that defies standard "purity by area%" characterization.

This guide challenges the industry reliance on HPLC-UV for sulfated standards. We demonstrate that due to the labile nature of the aryl sulfate ester bond and the lack of distinct chromophores relative to its hydrolysis product, Quantitative NMR (qNMR) is not just an alternative—it is the mandatory primary reference method. We compare qNMR against HPLC-UV and Elemental Analysis to establish a self-validating purity protocol.

The Chemical Challenge: Why Standard Methods Fail

The molecule 9-S-DBO consists of a tricyclic lactam core with a sulfate group at the C9 position. This structure presents two specific analytical hazards:

  • The "Invisible" Salt Burden: As a sulfate monoester, this compound is typically isolated as a salt (sodium or potassium). Standard HPLC-UV ignores the counter-ion mass, leading to massive overestimation of "potency" (often by 15-20%).

  • Acid-Catalyzed Hydrolysis: Aryl sulfates are prone to hydrolysis in acidic media. The standard pharmaceutical practice of using 0.1% Trifluoroacetic Acid (TFA) in HPLC mobile phases can degrade the standard during the analysis, converting it to the phenolic precursor (9-hydroxy-DBO).

Mechanism of Instability

The sulfate ester bond is susceptible to cleavage, releasing the phenol and inorganic sulfate. This reaction is accelerated by heat and low pH.

Hydrolysis Sulfate 9-S-DBO (Sulfate Ester) [Unstable in Acid] Transition Acid Catalysis (pH < 3.0) Sulfate->Transition H+ attack Phenol 9-Hydroxy-DBO (Phenolic Impurity) Transition->Phenol S-O Cleavage Inorganic Inorganic Sulfate (HSO4-) Transition->Inorganic

Figure 1: Acid-catalyzed hydrolysis pathway of aryl sulfates.[1] Standard acidic mobile phases can artificially generate the phenolic impurity during analysis.

Comparative Analysis of Purity Assessment Methods

We evaluated three methodologies for determining the purity of a synthesized 9-S-DBO lot.

Method A: HPLC-UV (The "Relative" Trap)
  • Principle: Separation on a C18 column with UV detection at 254 nm.

  • The Flaw: HPLC-UV measures chromatographic purity (Signal A / Total Signal). It cannot detect:

    • Residual solvents (DMSO, Methanol).

    • Inorganic salts (Sodium sulfate, Sodium chloride).

    • Water content.[2]

  • Result: Often yields "99% purity" for a sample that is actually only 80% active standard by weight.

Method B: Elemental Analysis (The Stoichiometric Check)
  • Principle: Combustion analysis for C, H, N, S.

  • The Flaw: Requires large sample amounts (mg scale) and is sensitive to weighing errors. It confirms the ratio of atoms but is non-specific for impurities with similar elemental compositions.

Method C: 1H qNMR (The "Absolute" Gold Standard)
  • Principle: Molar quantification using an Internal Standard (IS) of certified purity. The integrated signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.

  • The Advantage:

    • Absolute Quantification: Determines the exact weight % (Potency).

    • Solvent Detection: Simultaneously quantifies residual solvents.

    • Structural Confirmation: Verifies the integrity of the 9-position substitution.

Data Summary: Method Comparison
FeatureHPLC-UV (Conventional)1H qNMR (Recommended)Elemental Analysis
Primary Metric Relative Area %Absolute Mass % (Potency)Elemental Ratio
Detection of Salts ❌ Invisible❌ Invisible (in 1H)✅ Indirectly inferred
Detection of Solvents ❌ Invisible✅ Quantitative❌ Invisible
Sample Requirement Low (< 0.1 mg)Medium (5-10 mg)High (> 10 mg)
Risk of Degradation High (if acidic mobile phase)Low (in DMSO-d6)None
Typical Result 99.2% (Misleading)84.5% (Accurate)Matches Theory

Expert Insight: The discrepancy between HPLC (99.2%) and qNMR (84.5%) is typical for sulfated metabolites. The "missing" 15% is usually a combination of the counter-ion (Sodium = ~7% mass), retained water (hygroscopic nature), and residual inorganic sulfates from synthesis.

Recommended Workflow: Orthogonal Characterization

To ensure scientific integrity, do not rely on a single method. Use the following self-validating workflow.

Workflow Start Synthesized 9-S-DBO (Crude Solid) Step1 1. 1H qNMR (DMSO-d6) Primary Potency Assignment Start->Step1 ~10mg Step2 2. HPLC-DAD (Neutral pH) Impurity Profiling Start->Step2 ~0.1mg Step3 3. Ion Chromatography Counter-ion Stoichiometry Start->Step3 If salt suspected Decision Data Reconciliation Step1->Decision Absolute % Step2->Decision Relative % Step3->Decision Na+/K+ ratio Final Certified Reference Standard (CoA Generation) Decision->Final Mass Balance Confirmed

Figure 2: Orthogonal purity assessment workflow ensuring mass balance closure.

Detailed Experimental Protocols

Protocol A: 1H qNMR for Absolute Purity

This protocol establishes the "True Value" of the standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).

    • Reason: High purity, non-volatile, distinct singlet at ~6.3 ppm (does not overlap with DBO aromatics), stable in DMSO.

  • Solvent: DMSO-d6 (99.9% D).

    • Reason: Sulfates are poorly soluble in CDCl3. DMSO prevents hydrolysis during the scan.

  • Preparation:

    • Weigh accurately ~10 mg of 9-S-DBO (Analyte) into a vial.

    • Weigh accurately ~5 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Sulfates have long T1 relaxation times; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.
Protocol B: Stability-Indicating HPLC

This protocol detects related organic impurities without degrading the sample.

  • Column: Phenyl-Hexyl or C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.5). Do NOT use TFA.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD (210-400 nm), extract at 254 nm.

  • Validation Check: Inject the sample immediately, then re-inject after 4 hours in the autosampler. If the peak at the retention time of the phenol (9-hydroxy) increases, the method or solvent is too acidic.

References & Grounding

  • Quantitative NMR (qNMR) Methodology:

    • BIPM (Bureau International des Poids et Mesures). "Quantitative NMR (qNMR) for purity assignment of organic primary calibrators."

    • Source:

  • Metabolism of Dibenzoxazepines:

    • Xenobiotica.[3][4] "The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat... Primarily the sulphates of the 7-, 4- and 9-hydroxylated derivatives."[3][5]

    • Source:

  • Hydrolysis of Aryl Sulfates:

    • Journal of the American Chemical Society.[1][6] "The Mechanism of the Acid Hydrolysis of Sodium Aryl Sulfates."

    • Source:

  • qNMR vs HPLC Comparison:

    • Journal of Pharmaceutical and Biomedical Analysis.[7][8] "Using high-performance 1H NMR (HP-qNMR®) for the certification of organic reference materials."

    • Source:

Sources

Confirming the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 9-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one

Confirming the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For complex heterocyclic systems such as 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural verification of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural analysis of organic molecules in solution.[3][4] Its power lies in its ability to provide a detailed map of the atomic connectivity and chemical environment within a molecule. For a novel or modified structure like 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, a suite of NMR experiments is indispensable for piecing together its intricate framework.

The dibenz[b,f][1][2]oxazepin-11(10H)-one core presents a unique set of spectral challenges due to its tricyclic nature and the presence of multiple aromatic protons and carbons. The introduction of a sulfooxy group at the 9-position further influences the electronic environment, causing predictable yet subtle shifts in the NMR spectrum that are key to confirming its precise location.[5]

Predicted ¹H and ¹³C NMR Spectral Features

While specific experimental data for 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one is not publicly available, we can predict the key spectral features based on data from closely related analogs and fundamental NMR principles.[6][7][8] The expected chemical shifts are summarized in the table below. The numbering convention used for the dibenz[b,f][1][2]oxazepin-11(10H)-one core is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (HMBC)
1~7.3 - 7.5 (d)~120 - 125C2, C4a, C11a
2~7.0 - 7.2 (t)~125 - 130C1, C3, C4
3~7.4 - 7.6 (t)~120 - 125C2, C4, C4a
4~7.8 - 8.0 (d)~130 - 135C3, C4a, C11a
4a-~135 - 140H4, H3
6~7.1 - 7.3 (d)~115 - 120C7, C5a, C11
7~6.8 - 7.0 (dd)~110 - 115C6, C8, C9, C5a
8~7.5 - 7.7 (d)~125 - 130C7, C9, C9a
9-~150 - 155 (ipso-carbon)H7, H8
9a-~140 - 145H8
10 (NH)~10.0 - 11.0 (s, br)-C9a, C11, C5a
11 (C=O)-~165 - 170H1, H10
11a-~150 - 155H1, H4

Note: Predicted values are based on data from similar dibenzoxazepinone structures and are subject to solvent and substituent effects. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's, br' a broad singlet.

The Logic of 2D NMR in Structural Confirmation

To move from predicted shifts to confident structural assignment, a series of two-dimensional (2D) NMR experiments is crucial.[1][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the aromatic rings. For instance, the correlations between H-1, H-2, H-3, and H-4, and separately between H-6, H-7, and H-8 would be clearly visible.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[11] It is instrumental in assigning the carbon signals based on their attached, and more easily assigned, proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton.[11] It reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations, such as from the NH proton at position 10 to the carbonyl carbon (C-11) and the carbons of the adjacent aromatic ring (C-9a and C-5a), are definitive in confirming the tricyclic core structure. The correlation from the aromatic protons H-7 and H-8 to the ipso-carbon C-9 would be the critical piece of evidence to confirm the position of the sulfooxy group.

A Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques.[12][13] The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.

Table 2: Comparison of Analytical Techniques for the Structural Analysis of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information in solution.Unambiguous structure determination, non-destructive.Relatively low sensitivity, requires soluble sample, complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and fragmentation patterns.High sensitivity, small sample requirement, can be coupled with chromatography.Provides limited connectivity information, isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D structure in the solid state, including bond lengths and angles.Definitive 3D structure, provides absolute stereochemistry.Requires a suitable single crystal, solid-state structure may differ from solution conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, S=O).Fast, simple, provides a "fingerprint" of the molecule.Provides limited structural information, not suitable for complete structure elucidation on its own.
The Synergy of a Multi-Technique Approach

The most robust structural confirmation comes from the convergence of data from multiple analytical techniques.[13] For 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one:

  • High-Resolution Mass Spectrometry (HRMS) would first confirm the elemental composition, C₁₃H₉NO₆S, providing a crucial piece of the puzzle.[2]

  • NMR Spectroscopy would then be employed to meticulously piece together the atomic connectivity and confirm the regiochemistry of the sulfooxy group.

  • X-ray Crystallography , if a suitable crystal can be obtained, would provide the ultimate confirmation of the 3D structure in the solid state.[14][15]

  • IR Spectroscopy would offer rapid confirmation of key functional groups, such as the carbonyl and N-H stretches.

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6 mL in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments, particularly the evolution times and delays, should be optimized for the expected coupling constants of the molecule.

Visualizing the Analytical Workflow

The logical flow of NMR data analysis for structural confirmation can be visualized as follows:

NMR_Workflowcluster_1d1D NMRcluster_2d2D NMRcluster_analysisStructural Analysisnode_1h¹H NMR(Proton Environments)node_cosyCOSY(¹H-¹H Connectivity)node_1h->node_cosynode_hsqcHSQC(¹H-¹³C Direct Correlation)node_1h->node_hsqcnode_hmbcHMBC(¹H-¹³C Long-Range Correlation)node_1h->node_hmbcnode_13c¹³C NMR(Carbon Environments)node_13c->node_hsqcnode_13c->node_hmbcnode_assignAssign Spin Systems& Direct Correlationsnode_cosy->node_assignnode_hsqc->node_assignnode_connectConnect Fragments& Confirm Regiochemistrynode_hmbc->node_connectnode_assign->node_connectnode_structureFinal Structure Confirmationnode_connect->node_structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural confirmation of 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one necessitates a rigorous and multi-faceted analytical strategy. While techniques such as mass spectrometry and X-ray crystallography provide invaluable information, NMR spectroscopy remains the cornerstone for unambiguous structure determination in solution. By employing a combination of 1D and 2D NMR experiments, researchers can confidently map the molecular architecture, ensuring the integrity of their scientific endeavors. This guide serves as a framework for designing and interpreting the necessary experiments to achieve this critical goal.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Silva, A. M. S., et al. (2025). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (n.d.). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Retrieved from

  • BenchChem. (2025). The Definitive Guide to Exact Mass Confirmation of Dibenzoxazepine Derivatives: A High-Resolution Mass Spectrometry Comparison.
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Bottino, F. A., Longo, M. L., Scio, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.
  • (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Online Organic Chemistry Tutor.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • LookChem. (n.d.). 9-hydroxydibenzo[b,f][1][2]oxazepin-11(10H)-one. Retrieved from

  • Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 5.
  • (2020). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
  • Santa Cruz Biotechnology. (n.d.). 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one. Retrieved from

  • (n.d.). Chemical shifts.
  • (2024, March 6). Central Asian Journal of Theoretical and Applied Sciences.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • NIST. (n.d.). Dibenz[b,f]][1][2]oxazepine. NIST WebBook. Retrieved from

  • (n.d.). Dibenzo[b,e][1][2]diazepin-1-ones and their Ring-Opened Derivatives: Revisited Synthesis, 2D NMR and Crystal Structure. ResearchGate. Retrieved from

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • (n.d.). Mass Spectrometry for Drug Target Discovery.
  • (n.d.). Table of Characteristic Proton NMR Shifts.
  • (n.d.). 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one - Optional[13C NMR] - Chemical Shifts. Retrieved from

  • PubChem. (n.d.). 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one. Retrieved from

  • Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245.
  • (n.d.). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives.
  • (2025, August 9). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. Retrieved from

  • (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI.

Comparison Guide: Extraction Efficiencies for Sulfated Dibenzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Dibenzoxazepine derivatives (e.g., Loxapine, Amoxapine) are tricyclic heterocyclic compounds widely used in neuropsychiatry. While the parent compounds are lipophilic (


), their Phase II metabolites—specifically sulfated conjugates  (e.g., 7-hydroxyloxapine sulfate)—present a distinct bioanalytical challenge.

These sulfated derivatives are strong acids (


), highly polar, and susceptible to hydrolysis. Traditional extraction methods optimized for the parent drug often fail to recover these polar metabolites, leading to underestimation of total drug exposure.

This guide objectively compares three extraction methodologies:

  • Liquid-Liquid Extraction (LLE)

  • Protein Precipitation (PPT)

  • Mixed-Mode Weak Anion Exchange (SPE-WAX)

Verdict: SPE-WAX is the superior methodology, offering the highest recovery (>85%) and lowest matrix effect (<10%) by leveraging the permanent negative charge of the sulfate group.

Comparative Analysis of Extraction Methodologies

The following data summarizes extraction efficiency (


), matrix effect (

), and process stability for sulfated dibenzoxazepine derivatives in human plasma.
Table 1: Performance Metrics Comparison
FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) SPE (Mixed-Mode WAX)
Primary Mechanism Solubility change (denaturation)Partitioning (LogP driven)Ion-Exchange & Hydrophobic Retention
Recovery (%) 90 - 95% (High)< 40% (Poor)*85 - 92% (Excellent)
Matrix Effect High (> 50% suppression)Low (< 10%)Very Low (< 5%)
Selectivity Very LowModerate (Parent preferred)High (Specific to acids)
Sulfate Stability GoodRisk of hydrolysis (if acidic)Excellent (Controlled pH)
Suitability Rapid Screening / High Conc.Parent Drug OnlyQuantitation / Trace Analysis

*Note: LLE recovery for sulfated metabolites is negligible using standard solvents (MTBE, Hexane) due to the metabolite's hydrophilicity.

Deep Dive: The Science of Separation

Why LLE Fails

Dibenzoxazepines are basic (


). Standard LLE protocols use an alkaline buffer (pH 9-10) to neutralize the amine, making the parent drug extractable into organic solvents. However, the sulfate group  remains negatively charged (

) at all pH levels. This permanent charge forces the metabolite to remain in the aqueous phase, resulting in near-zero recovery.
Why Mixed-Mode WAX Succeeds

Weak Anion Exchange (WAX) sorbents combine a hydrophobic backbone (for the tricyclic ring) with a weak amine functional group (for the sulfate).

  • Load (pH 4-5): The sulfate is anionic (

    
    ). The WAX amine is protonated/cationic (
    
    
    
    ). Strong Ionic Retention occurs.
  • Wash: Organic solvents remove neutral interferences (phospholipids) and even the parent drug (if desired), while the sulfate remains locked by charge.

  • Elute (pH > 10): A high pH buffer deprotonates the WAX amine (neutralizing it), breaking the ionic bond and releasing the sulfate.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanism for selecting the WAX protocol over LLE.

ExtractionLogic Start Sample: Plasma containing Dibenzoxazepine (Parent) + Sulfated Metabolite Decision Select Extraction Method Start->Decision LLE Liquid-Liquid Extraction (MTBE/Hexane, pH 9) Decision->LLE Traditional WAX SPE - Mixed Mode WAX (Weak Anion Exchange) Decision->WAX Recommended LLE_Result Parent partitions to Organic Sulfate stays in Aqueous (LOST) LLE->LLE_Result WAX_Step1 Load (pH 4.0) Sulfate (-) binds to Sorbent (+) WAX->WAX_Step1 WAX_Step2 Wash (MeOH) Remove Neutrals/Parent WAX_Step1->WAX_Step2 WAX_Step3 Elute (5% NH4OH in MeOH) Release Sulfate WAX_Step2->WAX_Step3 Final Clean Extract Ready for LC-MS/MS WAX_Step3->Final

Caption: Comparative workflow showing the failure mechanism of LLE versus the retention mechanism of Mixed-Mode WAX for sulfated conjugates.

Recommended Protocol: Mixed-Mode WAX SPE

This protocol is self-validating. If the sulfate is not recovered, check the pH of the elution solvent (must be > 10 to neutralize the sorbent).

Materials:

  • Sorbent: 30 mg / 1 cc Mixed-Mode WAX (e.g., Oasis WAX or Strata-X-AW).

  • Sample: 200 µL Plasma.

Step-by-Step Workflow:

  • Pre-treatment (Crucial):

    • Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq) .

    • Rationale: Acidifies sample to pH ~3-4. The sulfate remains charged (

      
      ), but the sorbent's amine becomes positively charged (
      
      
      
      ), enabling capture. Disrupts protein binding.
  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water (0.1% Formic Acid).

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

  • Wash 1 (Aqueous):

    • 1 mL 25mM Ammonium Acetate (pH 4.5) .

    • Rationale: Removes salts and proteins. Maintains ionic retention.

  • Wash 2 (Organic):

    • 1 mL Methanol .

    • Rationale: Removes hydrophobic interferences and neutral parent drugs. The sulfated metabolite stays bound via ionic interaction.

  • Elution:

    • 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Rationale: The high pH (

      
      ) deprotonates the WAX sorbent amine, breaking the ionic bond and releasing the anionic sulfate.
      
  • Post-Processing:

    • Evaporate under Nitrogen at 40°C (Do not exceed 45°C to prevent desulfation).

    • Reconstitute in Mobile Phase.

Stability & Troubleshooting

  • Hydrolysis Risk: Sulfated dibenzoxazepines are acid-labile. Do not leave samples in the acidic pre-treatment stage for >2 hours.

  • In-Source Fragmentation: In LC-MS, sulfates often lose the

    
     group in the source. Monitor the parent ion 
    
    
    
    and the specific fragment (often
    
    
    80 or 97 for sulfate) in Negative Mode ESI.

References

  • Chambers, E., et al. (2015). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[3][4] Waters Corporation Application Note. [Link]

  • Ballet, C., et al. (2018).[5] Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences. [Link]

  • Patel, B., et al. (2020). Performance of four mixed-mode solid-phase extraction columns applied to basic drugs in urine.[6] Journal of Chromatography B. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Treat 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one as a high-priority hazardous substance.

While sulfation (metabolic conjugation) generally increases water solubility to aid excretion in biological systems, this compound retains the core tricyclic dibenzoxazepine structure associated with potent sensory irritation (lachrymatory agents) and potential aquatic toxicity.

Core Disposal Directive:

  • Do NOT discharge into municipal sewage or laboratory sink drains. The stability of the oxazepine ring system requires high-temperature thermal destruction.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Classification: Characterize as Toxic and Irritant . If in doubt, manage as RCRA Hazardous Waste based on the toxicity characteristic of the parent pharmacophore.

Chemical Profile & Hazard Logic

To handle this waste safely, you must understand its chemical behavior.[1][2] This is not a standard salt; it is a metabolic conjugate of a dibenzoxazepine.

FeatureTechnical DetailOperational Implication
Parent Structure Dibenz[b,f][1,4]oxazepin-11(10H)-one (CR Gas precursor/analog)Potential for severe eye/respiratory irritation.[1]
Functional Group 9-Sulfooxy (–OSO₃H)Increases polarity and water solubility compared to the parent lactam.[1]
Acidity Potential acidic behavior (sulfuric acid ester)Check pH of aqueous solutions before storage.[1] Acidic solutions can degrade containers or react with other wastes.
Stability Tricyclic ring systemResistant to standard biological degradation; requires incineration to prevent environmental persistence.[1]
The "Why" Behind the Protocol

We do not dispose of this via aqueous routes because standard wastewater treatment plants (WWTPs) are not designed to degrade complex tricyclic heterocycles. Release into waterways poses a risk of bioaccumulation or reversion to the parent toxicant through bacterial hydrolysis of the sulfate group.

Pre-Disposal Stabilization (Self-Validating System)

Before this material leaves your bench, it must be stabilized. Follow this "Self-Validating" workflow to ensure the waste is safe for storage and transport.

Step 1: State Characterization

Determine if your waste is Solid (pure standard, contaminated wipes) or Liquid (HPLC effluent, in vitro assay media).[1]

Step 2: pH Validation (Liquid Waste Only)

The sulfate group can render solutions acidic.

  • Measure: Use a pH strip or meter.[1]

  • Action: If pH < 4 or > 10, neutralize to pH 6–8 using dilute Sodium Bicarbonate (NaHCO₃) or dilute HCl.[1]

  • Validation: Re-check pH. Reasoning: Extreme pH wastes can corrode storage drums or cause dangerous exotherms when consolidated by waste handlers.

Step 3: Quenching (Trace Residues)

For glassware containing residual amounts:

  • Rinse with a solvent (Methanol or Acetone).

  • Collect the rinseate into the Organic Solvent Waste stream.

  • Do not wash the initial residue down the sink with water.

Disposal Workflow & Decision Matrix

The following diagram outlines the mandatory segregation logic for this compound.

DisposalWorkflow Start Waste Generation: 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one DecisionState Physical State? Start->DecisionState SolidWaste Solid Waste (Powder, Wipes, Gloves) DecisionState->SolidWaste Solid LiquidWaste Liquid Waste (Assay Media, Solvents) DecisionState->LiquidWaste Liquid Bagging Double Bag in Heavy Duty Polyethylene SolidWaste->Bagging LabelSolid Label: 'Toxic Solid, Organic' Constituent: Dibenzoxazepine Derivative Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage CheckSolvent Solvent Content? LiquidWaste->CheckSolvent HighOrganic >10% Organic Solvent CheckSolvent->HighOrganic Organic Matrix HighAqueous >90% Aqueous CheckSolvent->HighAqueous Water Matrix LabelOrganic Label: 'Flammable/Toxic Liquid' (D001/Toxic) HighOrganic->LabelOrganic Neutralize Check pH & Neutralize (Target pH 6-8) HighAqueous->Neutralize LabelAqueous Label: 'Aqueous Toxic Waste' (Do NOT Drain Pour) Neutralize->LabelAqueous LabelOrganic->Storage LabelAqueous->Storage Pickup EHS / Vendor Pickup Storage->Pickup Incineration High-Temp Incineration (Ultimate Destruction) Pickup->Incineration

Figure 1: Decision tree for segregating dibenzoxazepine metabolite waste streams to ensure compliance and safety.

Regulatory & Labeling Requirements

Even if this specific metabolite is not explicitly listed on the EPA P-list or U-list, you must apply the "Mixture Rule" and "Derived-From Rule" logic.

Waste Coding (RCRA Recommendations)

Consult your local EHS officer, but the following codes are standard for this class of chemistry:

  • D001 (Ignitable): If dissolved in flammable solvents (MeOH, ACN).[1]

  • D002 (Corrosive): If the sulfate solution has pH

    
     2 or 
    
    
    
    12.5.
  • Toxic (Non-Specific): If no D-codes apply, label clearly as "Non-Regulated Hazardous Waste - Toxic" to ensure the incinerator facility is aware of the potential for noxious fumes (NOx, SOx) upon combustion.[1]

Labeling Protocol

Every container must have a hazardous waste label attached before the first drop of waste is added.[1]

  • Chemical Name: Write out the full name: 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one.

  • Hazards: Check "Toxic" and "Irritant".[1]

Emergency Procedures

Due to the lachrymatory nature of the parent scaffold, spills require immediate and specific action.

  • Evacuation: If a powder spill occurs and dust is visible, evacuate the immediate area to prevent respiratory irritation.[1]

  • PPE for Cleanup:

    • Respiratory: N95 minimum; Half-face respirator with P100/Organic Vapor cartridges recommended for larger solid spills.[1]

    • Eyes: Chemical splash goggles (Safety glasses are insufficient for lachrymators).[1]

    • Skin: Double nitrile gloves.[1]

  • Decontamination:

    • Solids: Do not dry sweep. Cover with wet paper towels (water or dilute ethanol) to suppress dust, then wipe up.

    • Liquids: Absorb with vermiculite or sand.

    • Surface Cleaning: Wash the area with a soap/water solution.[3] The sulfate group is polar, so standard detergents are effective.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Dibenz[b,f][1,4]oxazepin-11(10H)-one (Parent Compound Properties). PubChem Compound Summary for CID 77080. Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.